molecular formula C14H13N B14123670 6-(2-Phenylethenyl)-1-cyclohexa-2,4-dienimine

6-(2-Phenylethenyl)-1-cyclohexa-2,4-dienimine

Cat. No.: B14123670
M. Wt: 195.26 g/mol
InChI Key: WXGBMVAPOXRLDB-UHFFFAOYSA-N
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Description

6-(2-Phenylethenyl)-1-cyclohexa-2,4-dienimine is an organic compound characterized by its unique structure, which includes a phenylethenyl group attached to a cyclohexa-2,4-dienimine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Phenylethenyl)-1-cyclohexa-2,4-dienimine can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene product . The reaction typically requires a strong base, such as butyllithium or sodium hydride, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-(2-Phenylethenyl)-1-cyclohexa-2,4-dienimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes .

Scientific Research Applications

6-(2-Phenylethenyl)-1-cyclohexa-2,4-dienimine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(2-Phenylethenyl)-1-cyclohexa-2,4-dienimine exerts its effects involves interactions with various molecular targets. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired effect .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(2-phenylethenyl)phenol
  • 2,6-Dimethyl-4-(2-phenylethenyl)phenol
  • 2-(2-Phenylethyl)chromone derivatives

Uniqueness

6-(2-Phenylethenyl)-1-cyclohexa-2,4-dienimine is unique due to its specific structural features, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

6-(2-phenylethenyl)cyclohexa-2,4-dien-1-imine

InChI

InChI=1S/C14H13N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11,13,15H

InChI Key

WXGBMVAPOXRLDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2C=CC=CC2=N

Origin of Product

United States

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